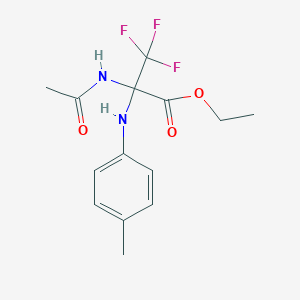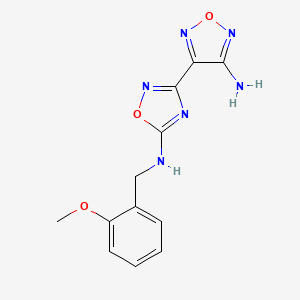![molecular formula C18H18ClN5O B15001065 N-(4-{(E)-[2-(6-chloro-5-cyano-4-methylpyridin-2-yl)-2-ethylhydrazinylidene]methyl}phenyl)acetamide](/img/structure/B15001065.png)
N-(4-{(E)-[2-(6-chloro-5-cyano-4-methylpyridin-2-yl)-2-ethylhydrazinylidene]methyl}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(E)-[2-(6-CHLORO-5-CYANO-4-METHYLPYRIDIN-2-YL)-2-ETHYLHYDRAZIN-1-YLIDENE]METHYL]PHENYL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine, cyano, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-[2-(6-CHLORO-5-CYANO-4-METHYLPYRIDIN-2-YL)-2-ETHYLHYDRAZIN-1-YLIDENE]METHYL]PHENYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the pyridine ring. The pyridine ring is first substituted with chlorine, cyano, and methyl groups through various chemical reactions. The next step involves the formation of the hydrazine derivative, which is then reacted with the substituted pyridine ring to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of N-{4-[(E)-[2-(6-CHLORO-5-CYANO-4-METHYLPYRIDIN-2-YL)-2-ETHYLHYDRAZIN-1-YLIDENE]METHYL]PHENYL}ACETAMIDE is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Industrial production also involves rigorous purification steps, including crystallization and chromatography, to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[(E)-[2-(6-CHLORO-5-CYANO-4-METHYLPYRIDIN-2-YL)-2-ETHYLHYDRAZIN-1-YLIDENE]METHYL]PHENYL}ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogens for substitution reactions. The reaction conditions typically involve controlled temperatures, ranging from room temperature to elevated temperatures, and the use of solvents like dichloromethane or ethanol to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N-{4-[(E)-[2-(6-CHLORO-5-CYANO-4-METHYLPYRIDIN-2-YL)-2-ETHYLHYDRAZIN-1-YLIDENE]METHYL]PHENYL}ACETAMIDE. These derivatives can have different chemical and physical properties, making them useful for various applications in scientific research.
Applications De Recherche Scientifique
N-{4-[(E)-[2-(6-CHLORO-5-CYANO-4-METHYLPYRIDIN-2-YL)-2-ETHYLHYDRAZIN-1-YLIDENE]METHYL]PHENYL}ACETAMIDE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is being studied for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of N-{4-[(E)-[2-(6-CHLORO-5-CYANO-4-METHYLPYRIDIN-2-YL)-2-ETHYLHYDRAZIN-1-YLIDENE]METHYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
N-{4-[(E)-[2-(6-CHLORO-5-CYANO-4-METHYLPYRIDIN-2-YL)-2-ETHYLHYDRAZIN-1-YLIDENE]METHYL]PHENYL}ACETAMIDE can be compared with other similar compounds, such as:
N-{4-[(E)-[2-(6-CHLORO-5-CYANO-4-METHYLPYRIDIN-2-YL)-2-METHYLHYDRAZIN-1-YLIDENE]METHYL]PHENYL}ACETAMIDE: This compound has a similar structure but with a different substitution pattern on the hydrazine moiety.
N-{4-[(E)-[2-(6-CHLORO-5-CYANO-4-METHYLPYRIDIN-2-YL)-2-ETHYLHYDRAZIN-1-YLIDENE]METHYL]PHENYL}BENZAMIDE: This compound has a benzamide group instead of an acetamide group, leading to different chemical and physical properties.
The uniqueness of N-{4-[(E)-[2-(6-CHLORO-5-CYANO-4-METHYLPYRIDIN-2-YL)-2-ETHYLHYDRAZIN-1-YLIDENE]METHYL]PHENYL}ACETAMIDE lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C18H18ClN5O |
|---|---|
Poids moléculaire |
355.8 g/mol |
Nom IUPAC |
N-[4-[(E)-[(6-chloro-5-cyano-4-methylpyridin-2-yl)-ethylhydrazinylidene]methyl]phenyl]acetamide |
InChI |
InChI=1S/C18H18ClN5O/c1-4-24(17-9-12(2)16(10-20)18(19)23-17)21-11-14-5-7-15(8-6-14)22-13(3)25/h5-9,11H,4H2,1-3H3,(H,22,25)/b21-11+ |
Clé InChI |
RBUVRMQUVZADBZ-SRZZPIQSSA-N |
SMILES isomérique |
CCN(C1=NC(=C(C(=C1)C)C#N)Cl)/N=C/C2=CC=C(C=C2)NC(=O)C |
SMILES canonique |
CCN(C1=NC(=C(C(=C1)C)C#N)Cl)N=CC2=CC=C(C=C2)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-4-(4-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B15000999.png)


![1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-(4-methylbenzyl)methanamine](/img/structure/B15001018.png)
![2-(3,4-dimethoxybenzyl)-1-[3-(3-methoxyphenoxy)propyl]-1H-benzimidazole](/img/structure/B15001026.png)
![N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-1-(morpholin-4-ylmethyl)cyclopentanamine](/img/structure/B15001029.png)
![Propanoic acid, 2-[(3,4-dimethylphenyl)amino]-3,3,3-trifluoro-2-[(3-methyl-1-oxobutyl)amino]-, ethyl ester](/img/structure/B15001033.png)
![methyl [4-(4-fluorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B15001034.png)

![4-(3-methoxyphenyl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15001054.png)
![diethyl (6E)-2-(4-fluorophenyl)-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}cyclohexane-1,3-dicarboxylate](/img/structure/B15001073.png)

![3-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2(1H)-one](/img/structure/B15001080.png)
